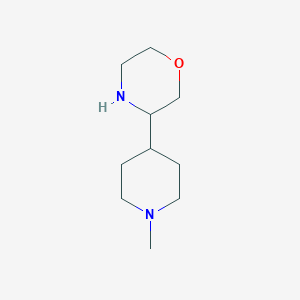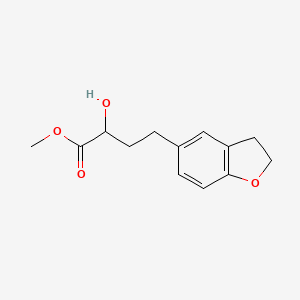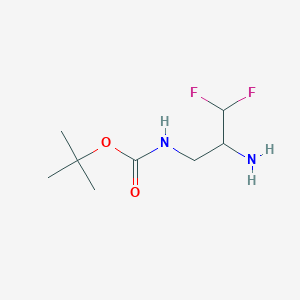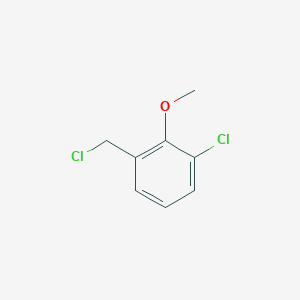![molecular formula C9H13BrN2O2 B13596622 [(3-Bromo-4,5-dimethoxyphenyl)methyl]hydrazine CAS No. 887596-55-6](/img/structure/B13596622.png)
[(3-Bromo-4,5-dimethoxyphenyl)methyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Bromo-4,5-dimethoxyphenyl)methyl]hydrazine is an organic compound characterized by the presence of a bromine atom, two methoxy groups, and a hydrazine moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromo-4,5-dimethoxyphenyl)methyl]hydrazine typically involves the reaction of (3-Bromo-4,5-dimethoxyphenyl)methanol with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: (3-Bromo-4,5-dimethoxyphenyl)methanol
Reagent: Hydrazine
Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, under reflux conditions for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
[(3-Bromo-4,5-dimethoxyphenyl)methyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction may produce amines.
Scientific Research Applications
[(3-Bromo-4,5-dimethoxyphenyl)methyl]hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(3-Bromo-4,5-dimethoxyphenyl)methyl]hydrazine involves its interaction with molecular targets such as enzymes and proteins. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The bromine and methoxy groups may also contribute to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-dimethoxyamphetamine: A psychedelic drug with similar structural features but different applications.
(3-Bromo-4,5-dimethoxyphenyl)methanol: A precursor in the synthesis of [(3-Bromo-4,5-dimethoxyphenyl)methyl]hydrazine.
(3,5-Dimethoxyphenyl)methylhydrazine: A compound with similar functional groups but lacking the bromine atom.
Uniqueness
This compound is unique due to the presence of both bromine and hydrazine moieties, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
887596-55-6 |
|---|---|
Molecular Formula |
C9H13BrN2O2 |
Molecular Weight |
261.12 g/mol |
IUPAC Name |
(3-bromo-4,5-dimethoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C9H13BrN2O2/c1-13-8-4-6(5-12-11)3-7(10)9(8)14-2/h3-4,12H,5,11H2,1-2H3 |
InChI Key |
ATQRJHJFAQQMEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNN)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R,7R)-3-(acetyloxymethyl)-7-[(3-bromo-4-methylbenzoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13596539.png)
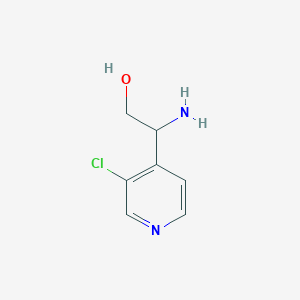
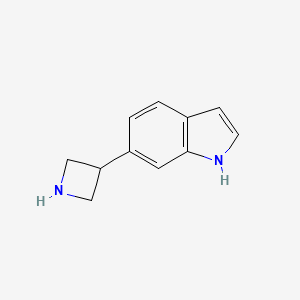
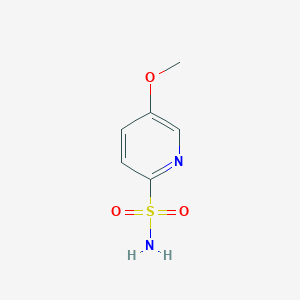
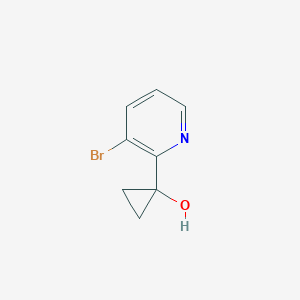
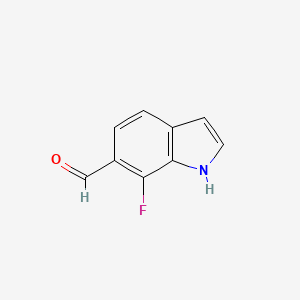
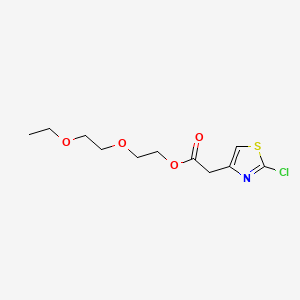
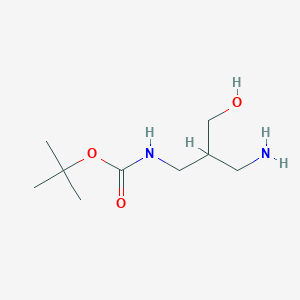
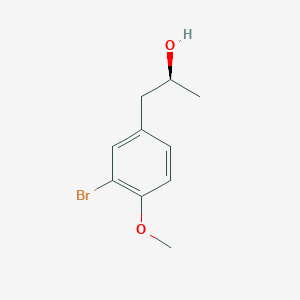
![5-methyl-1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylicaciddihydrochloride](/img/structure/B13596570.png)
